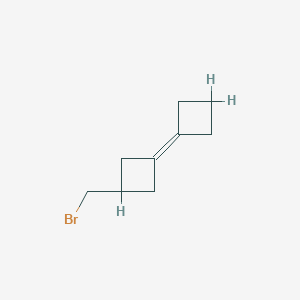

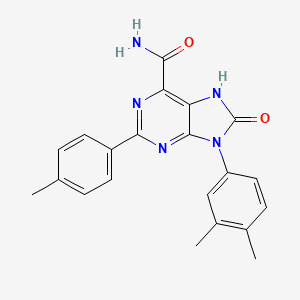

Mandelic acid, methyl ester, acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Mandelic acid, methyl ester, acetate” is a compound derived from mandelic acid. Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C6H5CH(OH)CO2H . It is a white crystalline solid that is soluble in water and polar organic solvents . It is a useful precursor to various drugs .

Synthesis Analysis

Mandelic acid is usually prepared by the acid-catalysed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . A series of ten ionic liquids (ILs) was synthesized from the renewable resource mandelic acid .Applications De Recherche Scientifique

Gas Chromatographic Analysis

Mandelic acid, specifically in its methyl ester form, has been utilized in the gas chromatographic determination of urinary mandelic and phenylglyoxylic acids. This method aids in monitoring industrial exposure to substances like styrene, showcasing the utility of mandelic acid derivatives in occupational health and safety (Flek & Šedivec, 1980).

Catalysis and Synthesis

Methyl mandelate, a derivative of mandelic acid, plays a significant role in esterification processes used in the production of fragrances, flavors, plastics, pharmaceuticals, and plasticizers. Its application in these processes highlights its importance in various industrial and manufacturing sectors (Yadav & Bhagat, 2005).

Chirality and Aggregation

The aggregation pattern of methyl mandelate and the influence of chirality on this process have been investigated. These studies are crucial for understanding the behavior of chiral substances at the molecular level, which is important in fields like pharmaceuticals and materials science (Albrecht et al., 2010).

Pharmaceutical Applications

Mandelic acid derivatives, including its methyl ester, have been used in synthesizing various pharmaceutical compounds. For example, they have been involved in the synthesis of the CNS stimulant pemoline, illustrating the compound's utility in drug development (Poterała et al., 2017).

Biocatalytic Production

Mandelic acid and its analogues, including methyl mandelate, have been the focus of biocatalytic production processes. These compounds are used as building blocks in pharmaceutical chemistry and as chiral resolving agents, demonstrating their significance in biotechnological applications (Martínková & Křen, 2018).

Chemical Analysis and Derivatization

Mandelic acid, including its methyl ester, has been used in chemical analyses such as the determination of enantiomers in biological samples. This application underscores its role in analytical chemistry and diagnostics (Zougagh et al., 2006).

Propriétés

IUPAC Name |

methyl 2-acetyloxy-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGOUECCROBXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2680938.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2680941.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)

![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)

![3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2680952.png)